molecular formula C10H10INO B8559838 N-(3-iodophenyl)cyclopropanecarboxamide

N-(3-iodophenyl)cyclopropanecarboxamide

Cat. No.: B8559838
M. Wt: 287.10 g/mol
InChI Key: AYKPIAZBXBVISH-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by an iodine atom at the 3-position of the phenyl ring. Cyclopropane rings are known for their angular strain, which can enhance reactivity and influence molecular interactions in biological systems. The iodine substituent contributes to unique electronic and steric properties, making this compound a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

N-(3-iodophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H10INO/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5H2,(H,12,13)

InChI Key

AYKPIAZBXBVISH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
  • Substituent : Bromine at the 3-position.
  • Synthesis : Prepared via procedure A (carboxylic acid + diethylamine), yielding 77% as a crystalline solid (mp 102.2–102.5°C) .
  • Key Differences : Bromine’s lower electronegativity and larger atomic radius compared to iodine may reduce steric hindrance and alter binding affinity in biological targets.
Cyprofuram (N-(3-Chlorophenyl)-N-(2-oxotetrahydro-3-furanyl)cyclopropanecarboxamide)
  • Substituent : Chlorine at the 3-position; additional tetrahydrofuran moiety.
  • Application : Registered as a pesticide, highlighting how halogen choice (Cl vs. I) and auxiliary groups dictate agrochemical vs. pharmaceutical utility .
N-(3-Aminophenyl)cyclopropanecarboxamide
  • Substituent: Amino group at the 3-position.

Heterocyclic and Complex Substituents

N-(Thiazol-2-yl)cyclopropanecarboxamide
  • Substituent : Thiazole ring instead of phenyl.
  • Activity : Exhibits fungicidal properties, demonstrating that heterocycles can redirect applications from halogenated analogs .
N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide
  • Substituent : Benzodiazepine fused ring system.
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives
  • Substituent : Pyridinylsulfonyl group.
  • Application : Targets CFTR-mediated diseases, illustrating how sulfonyl groups expand therapeutic scope compared to halogens .

Functional Group Variations

N-(3-Acetylphenyl)cyclopropanecarboxamide
  • Substituent : Acetyl group at the 3-position.
  • Properties : Molecular weight 203.24 g/mol; the electron-withdrawing acetyl group may reduce nucleophilicity compared to iodine’s polarizable nature .
N-[3-(Aminocarbonothioyl)phenyl]cyclopropanecarboxamide
  • Substituent : Thiourea moiety.
  • Reactivity : The thioyl group enables metal coordination, a feature absent in iodine-substituted analogs .

Data Tables

Research Findings and Trends

  • Halogen Effects : Iodine’s large size and polarizability may enhance binding to hydrophobic pockets in enzymes, whereas smaller halogens (Cl, Br) favor different steric interactions .
  • Therapeutic Potential: Sulfonyl and heterocyclic derivatives show diverse targets (e.g., CFTR, GSK-3β), while halogenated analogs are understudied in medicinal contexts .

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